Oxotremorine M

Peripheral mAChR activation CNS-exclusion Quaternary amine pharmacology

Oxotremorine M (63939-65-1) is a peripherally restricted mAChR agonist with absolute BBB impermeability vs CNS-penetrant oxotremorine. It exhibits higher potency than carbachol, muscarine, and bethanechol. Uniquely, its trimethylammonium moiety directly potentiates NMDA receptors (mAChR-independent) and it induces less receptor desensitization than carbachol/methacholine. Essential for organ bath contractility, phosphoinositide hydrolysis, bladder overactivity, cardiovascular studies, and M4 Ca2+ current assays. [3H]Oxotremorine M labels the agonist high-affinity receptor state for ex vivo occupancy. ≥98% purity.

Molecular Formula C11H19N2O+
Molecular Weight 195.28 g/mol
CAS No. 63939-65-1
Cat. No. B006030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxotremorine M
CAS63939-65-1
SynonymsN,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide
Molecular FormulaC11H19N2O+
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC#CCN1CCCC1=O
InChIInChI=1S/C11H19N2O/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14/h6-10H2,1-3H3/q+1
InChIKeyCANZROMYQDHYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>48.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Oxotremorine M (CAS 63939-65-1): Muscarinic Acetylcholine Receptor Agonist for Peripheral mAChR Research and [3H]-Labeled Receptor Binding Assays


Oxotremorine M (N,N,N-trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide, CAS 63939-65-1), the quaternary ammonium derivative of oxotremorine, is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist . Its quaternary amine structure fundamentally distinguishes it from its tertiary amine precursor oxotremorine: Oxotremorine M is peripherally restricted due to its inability to cross the blood-brain barrier, whereas oxotremorine readily penetrates the CNS [1]. This compound serves as a critical research tool both as a functional agonist in isolated tissue/organ assays and as the tritiated radioligand ([3H]Oxotremorine M) for labeling the agonist-preferring high-affinity state of muscarinic receptors, enabling receptor binding studies and ex vivo occupancy measurements [2][3].

Oxotremorine M Procurement: Why Generic Substitution with Oxotremorine, Carbachol, or Bethanechol Compromises Experimental Validity in Peripheral mAChR Studies


Oxotremorine M cannot be substituted with oxotremorine, carbachol, bethanechol, or methacholine without fundamentally altering experimental outcomes due to four non-interchangeable properties: (1) peripheral restriction—unlike the CNS-penetrant oxotremorine, Oxotremorine M is excluded from the brain, making it essential for studies requiring peripheral muscarinic activation without central confounds [1]; (2) potency hierarchy—functional assays across multiple tissue systems consistently demonstrate that Oxotremorine M exhibits higher potency than structurally or pharmacologically related agonists including oxotremorine, carbachol, muscarine, and bethanechol [2]; (3) unique NMDA receptor direct potentiation—Oxotremorine M, but not oxotremorine or xanomeline, directly potentiates NMDA receptors via a mechanism requiring its trimethylammonium moiety and independent of mAChR activation, which introduces a confounding variable if assumed to be a pure mAChR agonist in neuronal preparations ; and (4) differential desensitization profile—carbachol and methacholine are far more effective inducers of receptor desensitization than Oxotremorine M, meaning substitution alters the temporal dynamics of cellular responses in prolonged stimulation paradigms [3].

Oxotremorine M Quantitative Differentiation Evidence: Comparator-Based Data for Informed Scientific Procurement Decisions


Blood-Brain Barrier Impermeability of Oxotremorine M vs. CNS-Penetrant Oxotremorine: Structural Basis for Peripheral Restriction

Oxotremorine M is a quaternary ammonium derivative of oxotremorine bearing a permanent positive charge on its trimethylammonium moiety, which fundamentally prevents its passage across the blood-brain barrier. In contrast, oxotremorine is a tertiary amine that freely crosses into the CNS [1]. This distinction is absolute: Oxotremorine M exhibits exclusively peripheral muscarinic effects, whereas oxotremorine induces central effects including tremor and ataxia [2].

Peripheral mAChR activation CNS-exclusion Quaternary amine pharmacology

Direct NMDA Receptor Potentiation by Oxotremorine M Independent of mAChR Activation: A Unique Pharmacological Property Absent in Oxotremorine

In oocytes co-expressing human M1 receptors and NR1/2B NMDA receptors, Oxotremorine M, oxotremorine, and xanomeline all potentiated NMDA receptor-mediated responses via mAChR-dependent mechanisms. Critically, in oocytes expressing NR1/2B NMDA receptors but not M1 receptors, only Oxotremorine M—not oxotremorine or xanomeline—directly potentiated NMDA currents in an atropine-insensitive manner . Structure-activity analysis suggests that the trimethylammonium moiety of Oxotremorine M is essential for this direct NMDA receptor interaction .

NMDA receptor modulation mAChR-independent activity Xenopus oocyte electrophysiology

Potency Rank Order in Rat Olfactory Bulb Adenylate Cyclase Assay: Oxotremorine M is the Most Potent Among 12 Muscarinic Agonists Tested

In rat olfactory bulb membrane preparations, muscarinic receptor stimulation activates adenylate cyclase. Concentration-response analysis of 12 agonists revealed Oxotremorine M as the most potent compound tested, exceeding the potency of oxotremorine, acetylcholine, carbachol, methacholine, muscarine, arecoline, pilocarpine, RS 86, McN-A-343, BM5, and bethanechol [1]. Oxotremorine M, acetylcholine, carbachol, (±)-muscarine, and methacholine all behaved as full agonists, whereas other stimulants displayed lower efficacies [2].

Adenylate cyclase activation Potency ranking Functional agonist profiling

Calcium Current Inhibition in NG 108-15 Cells: Oxotremorine M (EC50 0.14 µM) vs. Carbachol (EC50 2 µM) — 14-Fold Higher Potency

In NG 108-15 mouse neuroblastoma × rat glioma hybrid cells, which express the M4 muscarinic receptor subtype mediating inhibition of voltage-gated calcium currents, Oxotremorine M and carbachol were both potent full agonists. However, Oxotremorine M exhibited substantially higher potency, with an EC50 of 0.14 µM compared to carbachol's EC50 of 2 µM—a 14.3-fold difference [1]. Acetylcholine showed similar high potency (EC50 0.11 µM), whereas muscarine, methylfurmethide, and arecaidine propargyl ester were partial agonists with EC50 values of 0.54 µM, 0.84 µM, and 0.1 µM, respectively [2].

M4 mAChR Calcium channel inhibition NG 108-15 cells

[3H]Oxotremorine M as Agonist Radioligand: KD 6.5 nM for Super-High Affinity M2 Receptor State Labeling

[3H]Oxotremorine M binds to a subpopulation of muscarinic receptors in both rat brain cortex and heart homogenates with identical high affinity (KD = 6.5 nM), representing the agonist-preferring super-high affinity (SH) state of the receptor [1]. This [3H]Oxotremorine M-labeled receptor population accounts for 15-20% of total [3H]NMS-labeled receptors in cortex and 35-40% in heart [2]. In contrast, antagonist radioligands like [3H]N-methylscopolamine ([3H]NMS) label both high- and low-affinity agonist states without discrimination. The ratio of affinities (Kapp) for displacement of [3H]Oxotremorine M binding versus [3H]NMS binding exceeds 1,000 for full agonists (including Oxotremorine M, oxotremorine, carbachol, and muscarine), providing a quantitative metric to distinguish full agonists from partial agonists and antagonists [3].

Radioligand binding M2 mAChR Agonist-preferring state

Oxotremorine M Validated Research Applications: Evidence-Backed Use Cases in mAChR Pharmacology, Ex Vivo Occupancy Studies, and NMDA Receptor Modulation


Peripheral Muscarinic Agonist Studies Requiring CNS Exclusion

Oxotremorine M is the definitive choice for experiments requiring potent mAChR activation in peripheral tissues without central nervous system confounding effects. Its quaternary ammonium structure confers absolute blood-brain barrier impermeability, in contrast to the CNS-penetrant tertiary amine oxotremorine [1]. Applications include: (a) isolated organ bath studies of smooth muscle contractility (e.g., guinea pig ileum for M3, left atrium for M2, urinary bladder) [2]; (b) phosphoinositide hydrolysis measurements in peripheral tissues (e.g., mouse ileum from wild-type and mAChR knockout models) with reported EC50 values of 0.36 µM (wild-type), 0.52 µM (M2 KO), 1.62 µM (M3 KO), and 1.48 µM (M2/M3 double KO) [3]; (c) induction of bladder overactivity in rat models ; and (d) cardiovascular studies (bradycardia, negative inotropy) without central autonomic reflex interference.

Ex Vivo Receptor Occupancy and CNS Penetration Assessment Using [3H]Oxotremorine M

Tritiated [3H]Oxotremorine M enables ex vivo determination of the pharmacokinetic profile and brain bioavailability of muscarinic cholinergic drugs [1]. The radioligand binds with high affinity (KD = 6.5 nM) to the agonist-preferring super-high affinity state of M2 receptors, representing 15-20% of total cortical mAChRs and 35-40% of cardiac mAChRs [2]. This methodology quantifies target engagement and CNS penetration by measuring the displacement of ex vivo [3H]Oxotremorine M binding after systemic drug administration. The [3H]Oxotremorine M/[3H]NMS affinity ratio (>1,000 for full agonists) provides a validated metric for classifying compounds as full agonists, partial agonists, or antagonists based on their ability to recognize the agonist high-affinity receptor state [3].

M4-Mediated Calcium Current Inhibition Studies in NG 108-15 Cells

Oxotremorine M serves as a high-potency full agonist (EC50 = 0.14 µM) for investigating M4 muscarinic receptor-mediated inhibition of voltage-gated calcium currents in NG 108-15 mouse neuroblastoma × rat glioma hybrid cells [1]. Compared to carbachol (EC50 = 2 µM), Oxotremorine M offers approximately 14-fold higher potency, enabling studies at lower working concentrations that minimize receptor desensitization and off-target effects [2]. The M4 receptor in this cell line exhibits a characteristic pharmacological profile (himbacine high affinity, pirenzepine moderate affinity, methoctramine low affinity) that is well-characterized with Oxotremorine M as the reference agonist, making it the standard tool compound for M4 functional assays [3].

NMDA Receptor Modulation Studies Requiring Dual-Mechanism Control

Oxotremorine M is uniquely suited—and uniquely cautioned—for studies investigating the intersection of muscarinic and glutamatergic signaling. Unlike oxotremorine and xanomeline, Oxotremorine M directly potentiates NMDA receptor currents through a mechanism independent of mAChR activation, an effect attributed to its trimethylammonium moiety [1]. This dual activity (mAChR-dependent plus direct NMDA receptor potentiation) makes Oxotremorine M the compound of choice for studies investigating cholinergic-glutamatergic crosstalk, but requires careful experimental design with atropine controls to dissect mAChR-mediated from direct NMDA receptor-mediated effects [2]. This property is particularly relevant for research on hippocampal synaptic plasticity and the cellular mechanisms of learning and memory where M1-NMDA receptor interactions are implicated in Alzheimer's disease pathophysiology [3].

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